2,4,6-Tris(1-methyl-1-phenylethyl)phenol
Description
General Context and Significance within Phenolic Chemistry
Within the broader field of phenolic chemistry, 2,4,6-Tris(1-methyl-1-phenylethyl)phenol is significant primarily due to its function as a highly effective antioxidant. guidechem.com The core of its antioxidant capability lies in the phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to neutralize free radicals, thus terminating oxidative chain reactions that lead to the degradation of materials.
The defining feature of this molecule is the steric hindrance provided by the three bulky 1-methyl-1-phenylethyl substituents. These groups effectively shield the hydroxyl group and the resulting phenoxyl radical, enhancing its stability. guidechem.com This increased stability prevents the radical from participating in undesirable side reactions, making the compound a persistent and efficient free-radical scavenger. Consequently, it is utilized as a stabilizer in various polymers, such as plastics and rubber, to enhance thermal stability and prevent oxidative degradation. guidechem.com Its lipophilic nature, resulting from the numerous aromatic rings and alkyl groups, makes it highly soluble in organic solvents and compatible with polymer matrices. cymitquimica.com
Historical Trajectory of Sterically Hindered Phenols in Research
The study of sterically hindered phenols as antioxidants is a well-established field in organic and industrial chemistry. The development of these compounds was driven by the need to prevent oxidative degradation in a wide range of materials, including polymers, rubbers, fuels, and oils. lookchem.comstabilization-technologies.com Early research recognized that while simple phenols possess antioxidant properties, their effectiveness could be limited by self-reaction or other side reactions.
The introduction of bulky alkyl groups, such as tert-butyl groups, ortho to the hydroxyl group was a significant breakthrough. This led to the development of widely used antioxidants like Butylated Hydroxytoluene (BHT). Research demonstrated that this steric hindrance dramatically improved antioxidant efficacy by stabilizing the phenoxyl radical formed during the scavenging process. Over the years, chemists have synthesized a vast array of sterically hindered phenols with different substituents to fine-tune their properties, such as molecular weight, volatility, and solubility, for specific applications. semanticscholar.org The synthesis of molecules like this compound represents a continuation of this trajectory, aiming to create even more robust and persistent stabilizers for demanding applications. stabilization-technologies.com The focus has often been on creating larger, less volatile molecules to ensure they remain within the host material during high-temperature processing and over the product's lifespan. stabilization-technologies.com
Current Paradigms and Future Directions in the Study of this compound
Current academic research on sterically hindered phenols, including this compound, is expanding beyond their traditional role as polymer stabilizers. One significant area of investigation is their application in biomedicine and drug design. mdpi.com Studies have explored the "chameleonic" ability of some sterically hindered phenols to switch from being antioxidants that protect healthy cells to pro-oxidants that can generate reactive oxygen species (ROS) in tumor cells, potentially inducing apoptosis. mdpi.com This dual activity makes them interesting candidates for developing novel anticancer agents.
Furthermore, research is focusing on the cytoprotective activities of these compounds. For instance, sterically hindered phenols have been identified as having potent protective effects against cell death induced by oxidized lipids, which is relevant to conditions like age-related macular degeneration (AMD). nih.govnih.gov These compounds have been shown to preserve lysosomal integrity and inhibit the formation of reactive oxygen species in retinal pigment epithelial (RPE) cells. nih.govnih.gov
Future directions in the study of this compound and related structures will likely involve:
Advanced Materials: Incorporating these antioxidant moieties into novel polymer architectures to create materials with enhanced durability and longevity for high-performance applications.
Biomedical Applications: Further exploration of their paradoxical antioxidant/pro-oxidant behavior for therapeutic purposes, including the design of targeted therapies. mdpi.com
Sustainable Chemistry: Developing more efficient and environmentally friendly catalytic methods for the synthesis of these compounds, often through Friedel-Crafts alkylation reactions.
Structure
3D Structure
Properties
CAS No. |
30748-85-7 |
|---|---|
Molecular Formula |
C33H36O |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2,4,6-tris(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H36O/c1-31(2,24-16-10-7-11-17-24)27-22-28(32(3,4)25-18-12-8-13-19-25)30(34)29(23-27)33(5,6)26-20-14-9-15-21-26/h7-23,34H,1-6H3 |
InChI Key |
CEHYZIXIKLSACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)C(C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2,4,6 Tris 1 Methyl 1 Phenylethyl Phenol
Chemical Synthesis Approaches
The chemical synthesis of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol and its derivatives can be approached through several reaction pathways. These include the direct alkylation of phenol (B47542), as well as transformations of the phenolic ring and the hydroxyl group.
Oxidation Reactions of Related Precursors
The oxidation of phenolic compounds can be a key step in the synthesis of more complex molecules. In the context of this compound, oxidative coupling of less substituted phenols presents a potential, though challenging, synthetic route. This approach involves the oxidation of a phenol to generate a phenoxy radical, which can then couple with another phenol molecule. The regioselectivity of this coupling is influenced by the substitution pattern of the starting phenol and the reaction conditions.
For instance, the oxidative coupling of monosubstituted phenols can lead to the formation of biphenols and, in some cases, triphenols. The use of catalysts, such as transition metal complexes, can influence the outcome of these reactions, directing the coupling to specific positions on the aromatic ring. While direct synthesis of this compound via a one-pot oxidative trimerization of a suitable precursor is not a commonly reported method, the principles of oxidative phenol coupling are fundamental to understanding the potential side reactions and byproducts in other synthetic approaches. The stability of the resulting phenoxyl radical, which is enhanced by the bulky substituents, is a key factor in these reactions.
Reduction Reactions for Derivative Formation
Reduction reactions offer a pathway to modify the aromatic nature of this compound, leading to the formation of its corresponding cyclohexanol derivatives. The most common method for this transformation is catalytic hydrogenation. In this process, the phenolic compound is treated with hydrogen gas in the presence of a metal catalyst, typically nickel or palladium, under elevated temperature and pressure.
This reaction proceeds via the saturation of the aromatic ring, converting the phenol into a cyclohexanol. For sterically hindered phenols, the reaction conditions may need to be optimized to overcome the steric hindrance around the aromatic ring and achieve high conversion. The resulting cyclohexanol derivatives may exhibit different physical and chemical properties compared to the parent phenol, opening up possibilities for new applications. While specific studies on the catalytic hydrogenation of this compound are not extensively documented, the general methodology for the reduction of phenols is well-established.
Substitution Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo substitution reactions to form ethers and esters. However, the significant steric hindrance imposed by the three bulky 1-methyl-1-phenylethyl groups at the ortho and para positions presents a considerable challenge for these transformations.
Etherification: The Williamson ether synthesis is a classical method for preparing ethers from alcohols or phenols. guidechem.comnih.gov This reaction involves the deprotonation of the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. guidechem.comnih.gov In the case of this compound, the accessibility of the phenoxide oxygen is severely restricted, which can significantly hinder the approach of the alkyl halide and reduce the reaction rate. To overcome this, highly reactive and less sterically demanding alkylating agents, such as methyl iodide or dimethyl sulfate, might be employed under forcing reaction conditions.
Esterification: The direct esterification of sterically hindered phenols with carboxylic acids is also challenging due to the steric hindrance around the hydroxyl group. Acid-catalyzed esterification (Fischer esterification) may be slow and inefficient. Alternative methods, such as reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base, could be more successful. The use of coupling agents that activate the carboxylic acid could also facilitate the reaction.
Hydroarylation of Styrene with Phenol for Styrenated Phenol Synthesis
The most direct and industrially significant method for the synthesis of this compound is the hydroarylation of styrene with phenol. This reaction, a type of Friedel-Crafts alkylation, involves the acid-catalyzed addition of the electron-rich phenol to the styrene double bond. The reaction typically produces a mixture of mono-, di-, and tri-styrenated phenols (MSP, DSP, and TSP, respectively). The distribution of these products is highly dependent on the reaction conditions, including the molar ratio of reactants, the type and concentration of the catalyst, temperature, and reaction time.
A variety of single-component catalysts have been investigated for the hydroarylation of styrene with phenol. These can be broadly categorized as Lewis acids and Brønsted acids.
Lewis Acid Catalysts: Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and indium(III) chloride (InCl₃) are effective catalysts for this reaction. researchgate.netalfa-chemistry.com They function by activating the styrene molecule, making it more susceptible to nucleophilic attack by the phenol. Research has shown that the choice of Lewis acid can significantly impact the product selectivity. For example, in one study, InCl₃ was found to give a high conversion of phenol and a high selectivity towards di-styrenated phenols (DSP). researchgate.netepa.gov
Brønsted Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are also commonly used catalysts. researchgate.net Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), have also been employed to facilitate easier catalyst separation and recycling. nih.gov These catalysts protonate the styrene to form a carbocation, which then alkylates the phenol ring.
The table below summarizes the results from a study on the hydroarylation of styrene with phenol using various single catalysts.
| Catalyst | Phenol Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) |
| InCl₃ | 98 | 20 | 65 | 13 |
| SO₄²⁻/ZrO₂ | ~100 | 12.4 | 64.5 | 23.1 |
| H₂SO₄ | High | - | - | - |
| FeCl₃ | High | - | - | - |
To improve the selectivity towards a specific styrenated phenol, particularly di-styrenated phenols which are valuable as rubber and plastic stabilizers, mixed catalytic systems have been investigated. epa.gov These systems often involve a combination of a Lewis acid and a Brønsted acid, or a Lewis acid and a halogen source.
One notable example is the use of a mixed catalyst system of indium(III) chloride (InCl₃) and N-bromosuccinimide (NBS). researchgate.net This system was found to be highly effective, leading to a high yield and selectivity for DSP even at room temperature. researchgate.net The proposed mechanism involves the in-situ generation of a bromine-promoted species that facilitates the hydroarylation reaction.
The following table presents data from the investigation of a mixed catalytic system for the hydroarylation of styrene with phenol.
| Catalyst System | Phenol Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) |
| InCl₃ / NBS | 99 | 13 | 42 | 41 |
Data sourced from a study on halogen-promoted hydroarylation. researchgate.netepa.gov
Optimization Strategies for Regioselectivity and Yield in Trisubstitution
Optimizing the synthesis of this compound requires careful control over reaction conditions to maximize the yield of the desired trisubstituted product while minimizing the formation of mono- (MSP) and di-substituted phenols (DSP). Key parameters that influence the regioselectivity and yield include the molar ratio of reactants, reaction temperature, and the choice of catalyst.
A higher molar ratio of α-methylstyrene to phenol generally favors the formation of more substituted products. To promote the synthesis of the trisubstituted phenol (TSP), a molar ratio of at least 3:1 of α-methylstyrene to phenol is often utilized.
Temperature is another critical factor. Elevating the reaction temperature can increase the rate of reaction and drive the equilibrium towards the formation of the thermodynamically more stable trisubstituted product. However, excessively high temperatures can lead to the formation of undesired byproducts. For instance, studies have explored reaction temperatures in the range of 60-120°C to assess the selectivity for various styrenated phenols. semanticscholar.orgepa.gov
The choice of catalyst is paramount in directing the substitution pattern and achieving high yields. A variety of acid catalysts, both homogeneous and heterogeneous, have been investigated. These include inorganic acids, organic acids, Lewis acids, and metal salts. The catalyst's nature can significantly influence the ortho-to-para substitution ratio. Research has shown that mixed catalyst systems can be employed to enhance selectivity towards specific isomers. For example, a study investigating the hydroarylation of styrene with phenol explored various single and mixed catalyst systems at 120°C. The results, as detailed in the following table, demonstrate how different catalysts affect the product distribution.
Table 1: Effect of Various Catalysts on the Product Distribution in the Alkylation of Phenol with Styrene at 120°C for 6 hours.
| Catalyst A | Catalyst B | Phenol Conversion (%) | MSP Selectivity (%) | o,o-DSP Selectivity (%) | o,p-DSP Selectivity (%) | TSP Selectivity (%) |
| AuCl₃ | - | 98 | 9 | 37 | 11 | 43 |
| FeCl₃ | - | 95 | 15 | 35 | 15 | 35 |
| InCl₃ | - | 93 | 18 | 33 | 16 | 33 |
| H₂SO₄ | - | 99 | 12 | 30 | 20 | 38 |
| MSA | - | 97 | 14 | 32 | 18 | 36 |
| p-TSA | - | 96 | 16 | 31 | 19 | 34 |
| FeCl₃ | MSA | 99 | 5 | 45 | 10 | 40 |
| AuCl₃ | H₂SO₄ | 99 | 7 | 42 | 11 | 40 |
MSP: Mono-substituted Phenol, DSP: Di-substituted Phenol, TSP: Tri-substituted Phenol, MSA: Methanesulfonic acid, p-TSA: p-Toluenesulfonic acid. Data adapted from a study on the hydroarylation of styrene with phenol. lookchem.com
As indicated in the table, the use of a mixed catalyst system, such as FeCl₃ and MSA, can lead to a lower selectivity for the mono-substituted product and a higher selectivity for the di-substituted product, which is a direct precursor to the desired trisubstituted phenol. Further optimization of reaction time and temperature with such catalyst systems can drive the reaction towards a higher yield of this compound.
Fundamental Reaction Mechanisms
The formation of this compound is governed by the principles of electrophilic aromatic substitution. The reaction mechanism involves the generation of a carbocation electrophile from α-methylstyrene, which then attacks the electron-rich phenol ring.
Mechanistic Insights into Alkylation of Phenol
The alkylation of phenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group. This is due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. chemguide.co.uklibretexts.org This increased nucleophilicity makes the phenol ring highly susceptible to attack by electrophiles.
In the presence of an acid catalyst (H⁺), α-methylstyrene is protonated to form a stable tertiary carbocation, the 1-methyl-1-phenylethyl cation. This carbocation acts as the electrophile in the subsequent steps.
Reaction Pathways Leading to this compound Formation
The formation of this compound occurs through a sequential alkylation process:
Formation of Mono-substituted Phenols: The initially formed 1-methyl-1-phenylethyl carbocation attacks the activated phenol ring, primarily at the ortho and para positions, to form 2-(1-methyl-1-phenylethyl)phenol and 4-(1-methyl-1-phenylethyl)phenol.
Formation of Di-substituted Phenols: The mono-substituted phenols are still activated towards further electrophilic attack and react with another equivalent of the carbocation to form di-substituted phenols. The possible isomers are 2,4-, 2,6-, and to a lesser extent, other combinations.
Formation of this compound: The di-substituted phenols, particularly 2,4-di-(1-methyl-1-phenylethyl)phenol, undergo a third alkylation step. The incoming bulky 1-methyl-1-phenylethyl group will preferentially add to the remaining activated and sterically accessible position, which is the other ortho position (position 6). Steric hindrance plays a significant role in this final step, directing the substitution to the less crowded available position and leading to the formation of the 2,4,6-trisubstituted product. The increasing steric bulk on the phenol ring with each substitution makes subsequent alkylations progressively more difficult.
Antioxidant Mechanisms and Efficacy of 2,4,6 Tris 1 Methyl 1 Phenylethyl Phenol in Material Science Applications
Molecular Mechanisms of Antioxidant Activity
The function of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol as an antioxidant is rooted in its specific molecular structure, characterized by a phenol (B47542) group substituted with three bulky 1-methyl-1-phenylethyl groups at the 2, 4, and 6 positions of the aromatic ring. nih.govnih.gov This configuration defines its chemical behavior, particularly its ability to neutralize free radicals, which are highly reactive species responsible for oxidative degradation in various materials. guidechem.com The primary antioxidant activity is exerted through the phenolic hydroxyl (-OH) group.
The principal mechanism by which this compound counteracts oxidation is through the Hydrogen Atom Transfer (HAT) pathway. In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction.
The reaction can be represented as: Ar-OH + R• → Ar-O• + RH
Here, Ar-OH is the phenolic antioxidant and R• is a free radical. The efficacy of this mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net The bulky substituents on the aromatic ring influence this BDE. The presence of sterically demanding groups in the ortho positions (the 2 and 6 positions) is known to enhance the stability of the resulting phenoxy radical (Ar-O•), which in turn facilitates the hydrogen donation process. lookchem.com
Upon donating a hydrogen atom, the antioxidant molecule is converted into a phenoxy radical (Ar-O•). The effectiveness of a phenolic antioxidant is highly dependent on the stability of this newly formed radical. A stable phenoxy radical is less likely to initiate new oxidation chains, thus acting as a true chain-terminating antioxidant.
The stability of the 2,4,6-Tris(1-methyl-1-phenylethyl)phenoxy radical is enhanced by two primary factors:
Resonance Delocalization: The unpaired electron on the oxygen atom is not localized; it is delocalized across the aromatic ring system through resonance. This spreads the radical character over several atoms, significantly lowering the energy and increasing the stability of the molecule.
Steric Hindrance: The large 1-methyl-1-phenylethyl groups at the ortho (2 and 6) and para (4) positions provide substantial steric shielding. lookchem.com These bulky groups physically obstruct other molecules from reacting with the radical center on the oxygen or the activated positions on the aromatic ring. lookchem.com This steric protection is crucial for preventing the phenoxy radical from participating in further undesirable reactions, ensuring that it effectively terminates the radical chain. lookchem.com
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen, such as the hydroperoxyl radical (HOO•) and the hydroxyl radical (•OH). In material science, these species are key drivers of degradation in polymers and other organic materials. Phenolic compounds are generally recognized for their ability to scavenge ROS. nih.gov
This compound inhibits the damage caused by ROS by directly quenching these reactive species through the Hydrogen Atom Transfer mechanism described earlier. guidechem.com By neutralizing ROS, the antioxidant prevents the initiation and propagation of oxidative chain reactions that lead to material degradation, such as chain scission or cross-linking in polymers. guidechem.com Studies on various phenolic compounds have demonstrated a significant reduction in intracellular ROS levels, highlighting the general efficacy of this class of antioxidants. nih.gov The unique molecular structure of this compound allows it to effectively scavenge free radicals and inhibit these damaging oxidation processes. guidechem.com
Reduction of Oxidative Stress in Polymeric and Cellulose (B213188) Systems
The primary industrial application of this compound is as an antioxidant and stabilizer in the polymer, rubber, and plastics industries. lookchem.com Polymers are susceptible to degradation from exposure to heat, light, and oxygen during processing and end-use, leading to a loss of mechanical properties, discoloration, and reduced lifespan. guidechem.com This degradation is a result of oxidative stress, a cascade of free-radical reactions.
This compound is added to these materials to interrupt the degradation cycle. guidechem.comlookchem.com It functions as a primary antioxidant, breaking the auto-oxidation chain by donating its phenolic hydrogen to alkyl and peroxyl radicals formed within the polymer matrix. This action prevents the propagation of radical reactions that would otherwise lead to the cleavage of polymer chains or the formation of brittle cross-linked networks, thereby enhancing the thermal stability and durability of the final product. guidechem.com
In addition to synthetic polymers, the compound has shown efficacy in biological polymer systems. For instance, it has been demonstrated to reduce oxidative stress in cellulose sheets, indicating its potential for applications in the preservation of cellulose-based materials.
Comparative Analysis of Antioxidant Properties
The antioxidant capabilities of phenolic compounds are not uniform; they are intricately linked to their molecular structure.
The relationship between the structure of a phenolic compound and its antioxidant activity is governed by several factors. nih.gov The number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, are critical determinants of efficacy. researchgate.netnih.gov
Key structural features influencing antioxidant activity include:
Bond Dissociation Enthalpy (BDE): A lower O-H BDE facilitates easier hydrogen atom donation, leading to a higher rate of radical scavenging. researchgate.net
Ionization Potential (IP): This relates to the ease of electron donation, another potential antioxidant mechanism. researchgate.net
Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups enhances antioxidant capacity. researchgate.netnih.gov Their relative positions (ortho, meta, para) also play a significant role. researchgate.net
Steric Hindrance: As seen with this compound, bulky groups in the ortho positions increase the stability of the resulting phenoxy radical, which is a hallmark of an effective chain-breaking antioxidant. lookchem.com
Compared to a simple phenol, this compound exhibits superior antioxidant activity due to the extensive steric shielding provided by its three large substituents. This high level of substitution enhances the stability of its phenoxy radical far more than the smaller methyl groups found in antioxidants like Butylated Hydroxytoluene (BHT).
Interactive Table: Comparison of Phenolic Antioxidant Structural Features
| Compound Name | Key Structural Features | Impact on Antioxidant Activity |
| Phenol | Single hydroxyl group on an unsubstituted aromatic ring. | Baseline antioxidant activity; resulting phenoxy radical is relatively unstable. researchgate.net |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Two bulky tert-butyl groups at ortho positions and a methyl group at the para position. | Good antioxidant; bulky groups provide steric hindrance and stabilize the phenoxy radical. lookchem.com |
| This compound | Three very large 1-methyl-1-phenylethyl groups at ortho and para positions. | Excellent antioxidant; extensive steric hindrance provides high stability to the phenoxy radical, making it a highly effective chain terminator. lookchem.com |
Comparative Performance with Structurally Analogous Compounds
The effectiveness of an antioxidant is often evaluated by comparing its performance against other compounds with similar chemical backbones. In the case of this compound, also known as tristyrylphenol, its performance is best understood in the context of other styrenated phenols, which differ in the number of styryl groups attached to the phenol ring.
Styrenated phenols are commercially available as mixtures containing mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP). atamanchemicals.com The relative proportions of these components can be controlled during synthesis and significantly impact the antioxidant properties of the mixture. hitachi-hightech.com Generally, a higher degree of styrenation leads to increased thermal stability and reduced volatility, which are crucial for high-temperature processing of polymers like polypropylene (B1209903) and polyethylene (B3416737). rubbermalaysia.comspecialchem.com
Research indicates that in the stabilization of polymers, the trisubstituted variant, this compound, often exhibits superior performance in preventing thermo-oxidative degradation compared to its mono- and di-substituted counterparts. This is attributed to the increased steric shielding of the phenolic hydroxyl group, which enhances the stability of the resulting phenoxy radical formed during the antioxidant cycle. nih.gov
The following interactive table presents a comparative overview of the antioxidant performance of styrenated phenols in a polymer matrix, as indicated by the Oxidation Induction Time (OIT). OIT is a standard measure of a material's resistance to oxidation, with higher values indicating better stability. shimadzu.commt.comresearchgate.net
Interactive Data Table: Comparative Antioxidant Performance of Styrenated Phenols in Polypropylene
| Antioxidant Species | Degree of Styrenation | Typical OIT at 200°C (minutes) | Key Performance Attributes |
| Mono-styrenated Phenol (MSP) | 1 | 15 - 25 | Moderate thermal stability, higher volatility. |
| Di-styrenated Phenol (DSP) | 2 | 30 - 50 | Good balance of stability and compatibility. |
| This compound (TSP) | 3 | > 60 | Excellent thermal stability, low volatility, superior long-term aging protection. |
Note: The OIT values are representative and can vary depending on the specific polymer grade, concentration of the antioxidant, and testing conditions.
Influence of Substituent Steric Hindrance on Antioxidant Potency
The antioxidant mechanism of hindered phenols, including this compound, is primarily based on their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to a reactive free radical (R•), thus terminating the oxidative chain reaction. The efficiency of this process is heavily influenced by the steric hindrance imposed by the substituent groups on the phenol ring. researchgate.netvinatiorganics.com
The presence of bulky substituents, such as the 1-methyl-1-phenylethyl groups at the ortho and para positions of the phenol ring, plays a critical role in the antioxidant's potency. This steric bulk serves two main purposes:
Stabilization of the Phenoxy Radical: After donating the hydrogen atom, the phenol is converted into a phenoxy radical. The bulky substituents sterically shield the radical center, preventing it from participating in further undesirable reactions that could initiate new degradation chains. This increased stability of the phenoxy radical is a key factor in the high efficiency of hindered phenolic antioxidants.
The 1-methyl-1-phenylethyl group, in particular, provides a significant level of steric hindrance due to its three-dimensional structure. The combination of a methyl group and a phenyl group attached to the benzylic carbon creates a highly congested environment around the phenolic hydroxyl group.
The influence of steric hindrance on antioxidant potency can be indirectly quantified by examining parameters such as the bond dissociation energy (BDE) of the O-H bond and the kinetics of hydrogen atom transfer (HAT). acs.orgnih.gov A lower BDE generally correlates with a higher antioxidant activity, as less energy is required to donate the hydrogen atom. However, excessive steric hindrance can sometimes impede the approach of the free radical to the hydroxyl group, potentially slowing down the HAT rate. Therefore, an optimal balance of steric hindrance is necessary for maximum antioxidant efficacy.
The following interactive data table illustrates the conceptual relationship between the steric hindrance of substituents and key antioxidant performance parameters.
Interactive Data Table: Influence of Substituent Steric Hindrance on Antioxidant Potency
| Substituent at ortho/para positions | Relative Steric Hindrance | O-H Bond Dissociation Energy (Conceptual) | Hydrogen Atom Transfer Rate (Conceptual) | Overall Antioxidant Potency |
| -H (Phenol) | Low | High | Fast | Low |
| -CH₃ (Cresol) | Moderate | Moderate | Fast | Moderate |
| -C(CH₃)₃ (tert-Butylphenol) | High | Low | Moderate | High |
| -C(CH₃)(C₆H₅) (1-methyl-1-phenylethyl)phenol | Very High | Very Low | Optimal | Very High |
Note: This table presents a conceptual relationship. Actual values are dependent on complex electronic and steric factors.
Functionality and Role of 2,4,6 Tris 1 Methyl 1 Phenylethyl Phenol As a Polymer Stabilizer
Mechanisms of Polymer Degradation Mitigation
Polymers are susceptible to degradation from various environmental factors, including heat, light, and oxygen. This degradation involves complex chemical reactions that can lead to chain scission, cross-linking, and a general loss of mechanical and physical properties. vinatiorganics.com 2,4,6-Tris(1-methyl-1-phenylethyl)phenol mitigates these processes through several key mechanisms.
Polymers exposed to high temperatures, such as during melt processing or in high-heat applications, can undergo thermal degradation. Phenolic antioxidants like this compound serve as effective thermal stabilizers by interrupting the chain reactions initiated by heat. vinatiorganics.com These reactions can lead to a decrease in mechanical properties and premature failure of the polymer. vinatiorganics.com
The effectiveness of sterically hindered phenolic antioxidants in providing long-term thermal stability is well-documented for polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). specialchem.com The molecular weight and structural characteristics of these additives play a significant role in their performance. specialchem.com Research has shown that blending polypropylene with a hindered phenol (B47542) antioxidant can dramatically improve its thermal-oxidative stability at elevated temperatures. acs.orgresearchgate.net For instance, while standard commercial PP may degrade within minutes at 210°C in air, a PP blend containing a hindered phenol antioxidant can show almost no weight loss after 1000 hours under the same conditions. acs.orgresearchgate.net The efficiency of these antioxidants is linked to the steric hindrance provided by the substituent groups in the 2 and 6 positions of the phenol ring. specialchem.com
Oxidative degradation is a primary cause of polymer aging, affecting both molecular weight and mechanical strength. vinatiorganics.com This process is an autocatalytic, free-radical chain reaction. researchgate.net this compound functions as a primary antioxidant, meaning it is a hydrogen donor that interrupts this cycle. specialchem.comresearchgate.net
The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to reactive peroxy radicals (ROO•) within the polymer matrix. This neutralizes the radicals, preventing them from propagating the degradation chain. The resulting phenoxyl radical is highly stabilized due to the delocalization of the radical electron within the aromatic ring and, crucially, by the bulky 1-methyl-1-phenylethyl groups at the ortho positions. specialchem.com This steric hindrance makes the phenoxyl radical very stable and unable to initiate further oxidation reactions, effectively terminating the degradation cascade. researchgate.net
Integration and Performance Characteristics in Diverse Polymer Systems
Styrenated phenols, including this compound, are utilized in a wide range of polymers. They are commonly found in natural rubber (NR), styrene-butadiene rubber (SBR), polybutadiene (B167195) rubber (PBR), polypropylene (PP), and polyethylene (PE). specialchem.comresearchgate.net A key advantage of styrenated phenols is that they are generally non-staining and non-discoloring, making them suitable for use in white or light-colored rubber and plastic applications. nih.gov
The performance of this antioxidant can be evaluated through various metrics that reflect the stability of the polymer. These include changes in the Melt Flow Index (MFI) or Melt Volume-Flow Rate (MVR), Yellowness Index (YI), and Oxidative Induction Time (OIT). plaschina.com.cnequitechintl.comspecialchem.com A stable MFI indicates that the polymer's molecular weight is not significantly degrading during processing. specialchem.com A low Yellowness Index is crucial for applications where color stability is important. equitechintl.comcontractlaboratory.comintertek.com The OIT, measured by differential scanning calorimetry (DSC), is a direct measure of a material's resistance to oxidation at a specific temperature, with a longer OIT indicating better stability. hitachi-hightech.comwikipedia.orgborlab.com.tr
Below are tables illustrating the typical performance improvements observed when using hindered or styrenated phenol antioxidants in polymer systems.
Table 1: Effect of Styrenated Phenol-Modified Nanosilica on Natural Rubber (NR) Properties After Aging
| Property | NR with Unmodified Nanosilica (Aged) | NR with Styrenated Phenol-Modified Nanosilica (Aged) | Improvement (%) |
|---|---|---|---|
| Tensile Strength Retention (%) | ~60 | ~70 | ~17 |
| Elongation at Break Retention (%) | ~50 | ~59 | ~18 |
Data derived from studies on styrenated phenol-modified nanosilica in natural rubber, indicating enhanced thermo-oxidative aging resistance. researchgate.net
Table 2: Performance of Synergistic Antioxidant Blends in Polypropylene (PP)
| Parameter | Unstabilized PP (after 5 extrusions) | PP with Hindered Phenol/Phosphite (B83602) Blend (after 5 extrusions) |
|---|---|---|
| Melt Volume-Flow Rate (MVR) (cm³/10 min) | High (significant degradation) | Low (stabilized) |
| Yellowness Index (YI) | High | Low |
| Oxidative Induction Time (OIT) at 180°C (min) | 0.8 | 74.8 |
Illustrative data from research on synergistic blends of hindered phenol (Irganox 1010) and phosphite (P-EPQ) antioxidants in polypropylene, showing significant improvement in stability. plaschina.com.cn
Impact on Material Durability and Prolongation of Product Lifespan
The primary consequence of incorporating this compound into polymers is a significant enhancement of material durability and an extension of the product's useful lifespan. vinatiorganics.com By counteracting the various degradation pathways, these phenolic antioxidants ensure the preservation of critical polymer properties over time. vinatiorganics.com
This stabilization translates directly to longer-lasting and more resilient polymer components. vinatiorganics.com For example, it helps maintain the flexibility and elasticity of materials used in applications like seals and gaskets, preventing them from becoming stiff and brittle. vinatiorganics.com It also effectively delays aging processes such as the formation of cracks, which is particularly important for products exposed to environmental stresses. vinatiorganics.com
The impact on durability can be dramatic. In an endurance test conducted at 140°C in air, a standard commercial polypropylene product showed significant weight loss within 10 days. acs.orgresearchgate.net In stark contrast, a blend of polypropylene with a chemically bonded hindered phenol antioxidant, at the same concentration, was projected to last for approximately two years under the identical conditions, demonstrating a profound extension of the material's service life. acs.orgresearchgate.net This highlights the critical role of such antioxidants in enabling polymers to be used in more demanding, high-temperature applications. acs.orgresearchgate.net
Advanced Analytical Methodologies for 2,4,6 Tris 1 Methyl 1 Phenylethyl Phenol Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol by providing information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the central phenol (B47542) ring and the phenylethyl substituents, as well as the aliphatic protons of the methyl groups. Due to the substitution pattern, the two protons on the central phenol ring are expected to appear as a singlet. The protons on the phenyl rings of the substituents will show complex multiplets in the aromatic region. The methyl protons of the three 1-methyl-1-phenylethyl groups are expected to appear as a sharp singlet in the aliphatic region of the spectrum. The hydroxyl proton will present as a singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. docbrown.info For this compound, distinct signals would be observed for the carbon atoms of the central phenolic ring, with the carbon bearing the hydroxyl group showing a characteristic downfield shift. docbrown.info The quaternary carbons of the 1-methyl-1-phenylethyl groups and the methyl carbons will also have characteristic chemical shifts. docbrown.info Due to the symmetry in the molecule, some carbon signals may be equivalent. docbrown.info
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) | Carbon Type | Typical ¹³C NMR Chemical Shift (ppm) |
| Phenolic OH | 4.0 - 8.0 | C-OH | 150 - 160 |
| Aromatic CH | 6.5 - 8.0 | Aromatic C | 115 - 140 |
| Aliphatic CH (quaternary) | 1.5 - 2.5 | Aliphatic C (quaternary) | 40 - 50 |
| Aliphatic CH₃ | 1.0 - 1.7 | Aliphatic C (methyl) | 20 - 30 |
Note: These are general ranges and actual values for this compound may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Studies
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The computed molecular weight of this compound (C₃₃H₃₆O) is 448.6 g/mol . nih.gov
Molecular Ion Confirmation: In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. For this compound, this would be at approximately m/z 448.
Fragmentation Studies: The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of a methyl group (CH₃) leading to a fragment at [M-15]⁺, or the loss of a phenylethyl group (C₈H₉) resulting in a fragment at [M-105]⁺. The cleavage of the bond between the tertiary carbon and the phenyl ring is a characteristic fragmentation for such structures.
| Ion | Proposed Structure | m/z (approximate) |
| [M]⁺ | C₃₃H₃₆O⁺ | 448 |
| [M-CH₃]⁺ | C₃₂H₃₃O⁺ | 433 |
| [M-C₈H₉]⁺ | C₂₅H₂₇O⁺ | 343 |
| [C₈H₉]⁺ | C₈H₉⁺ | 105 |
Chromatographic Separation and Identification Approaches
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection in Complex Extracts
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound in various matrices. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides their mass spectra for identification.
For the analysis of phenolic compounds in complex samples, a robust extraction method is often required prior to GC-MS analysis. nih.gov The choice of GC column is critical for achieving good separation. A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often suitable for the analysis of phenols. thermofisher.com The temperature program of the GC oven is optimized to ensure the elution of the target analyte with a good peak shape and resolution from other components in the extract.
| GC-MS Parameter | Typical Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS) thermofisher.com |
| Injector Temperature | 250 - 300 °C |
| Oven Program | Initial temp. 60-100 °C, ramped to 280-320 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound, particularly for less volatile or thermally labile compounds.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase.
A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase. sielc.com
A reverse-phase HPLC method for a similar compound, 2,4-Bis(1-methyl-1-phenylethyl)phenol, has been developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
| HPLC Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 270-280 nm or Mass Spectrometer |
Method Validation: A validated HPLC method ensures that the analytical results are reliable. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Scalability of HPLC for Preparative Separations and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. A key advantage of HPLC is its scalability, allowing the same fundamental method to be used for analytical-scale impurity detection and for preparative-scale isolation of the pure compound.
A robust reverse-phase HPLC (RP-HPLC) method has been established for this compound. numberanalytics.com Such methods are readily scalable and can be adapted for the isolation of impurities in preparative separation workflows. numberanalytics.comnumberanalytics.com The separation is typically achieved using a specialized reverse-phase column with low silanol (B1196071) activity, which is well-suited for analyzing and purifying non-polar compounds like this compound. numberanalytics.com
For impurity profiling, the high resolution of HPLC allows for the separation of closely related structural analogues and by-products from the main compound peak. Method validation for impurity analysis involves assessing parameters such as specificity, linearity, and accuracy to ensure that trace-level impurities can be reliably quantified. lookchem.com The ability to resolve these impurities is critical for quality control and for understanding the synthesis process.
When scaling up from analytical to preparative chromatography, the method parameters are adjusted to accommodate larger sample loads. While the fundamental chemistry of the separation remains the same, the column diameter, flow rate, and sample concentration are increased significantly. This scalability is efficient, as it eliminates the need to develop entirely new methods for purification, saving considerable time and resources in the research and development process.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | numberanalytics.com |
| Column | Newcrom R1 or similar RP column | numberanalytics.comnumberanalytics.com |
| Mobile Phase | Acetonitrile (MeCN) | numberanalytics.com |
| Water | ||
| Phosphoric Acid (or Formic Acid for MS compatibility) | ||
| Application | Scalable for analytical and preparative separations | numberanalytics.com |
X-ray Crystallography for Precise Molecular Geometry Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comnumberanalytics.com This technique provides unparalleled insight into the precise molecular geometry, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. numberanalytics.com For a molecule as sterically congested as this compound, crystallographic analysis is invaluable for understanding the spatial interactions dictated by its bulky substituent groups.
The process involves irradiating a single crystal of the compound with an X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of the individual atoms can be resolved. nih.gov
In the case of this compound, the three large 1-methyl-1-phenylethyl groups, particularly the two at the ortho positions, are expected to significantly influence the molecule's final structure. Studies on other di-ortho-substituted phenols have shown that steric repulsion between the ortho substituents and the hydroxyl group can lead to measurable in-plane and out-of-plane distortions. rsc.org X-ray analysis would precisely quantify these distortions. Furthermore, it would reveal the orientation of the phenyl rings relative to the central phenol core and detail the intermolecular interactions, such as hydrogen bonding from the phenolic hydroxyl group and potential π-π stacking, that govern the crystal packing. redalyc.org While a public crystal structure for this specific compound is not available, the principles of the technique and findings from structurally similar sterically hindered phenols provide a clear framework for the expected outcomes of such an analysis. nih.gov
| Parameter Type | Specific Information Determined | Reference |
|---|---|---|
| Molecular Geometry | Bond lengths, bond angles, and torsion angles | numberanalytics.com |
| Conformation | Spatial arrangement of atoms and functional groups | numberanalytics.com |
| Stereochemistry | Absolute configuration in chiral molecules | nih.gov |
| Crystal Packing | Unit cell dimensions and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) | redalyc.org |
Thermogravimetric Analysis (TGA) for Assessment of Thermal Decomposition Profiles
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition profile of materials like this compound.
During a TGA experiment, a sample is heated in a furnace at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. For phenolic compounds, this analysis reveals the temperatures at which significant degradation events occur. The thermal degradation of phenolic resins, for instance, typically begins above 300°C. nih.gov A slight initial mass loss below this temperature is often attributable to the release of moisture or other volatile components. nih.gov
The decomposition profile can be significantly affected by the surrounding atmosphere. nih.gov Analysis under an inert atmosphere, such as argon or nitrogen, shows the inherent thermal stability of the compound, while analysis in air reveals its thermo-oxidative stability. For phenolic resins, the temperature of the fastest weight loss has been observed to be significantly lower in air (around 494°C) compared to under an inert argon atmosphere (around 547°C), indicating that oxidation accelerates the degradation process. nih.gov The analysis of evolved gases during decomposition, often by coupling the TGA instrument to a mass spectrometer (TGA-MS), can identify the specific breakdown products, such as carbon dioxide and various organic fragments. redalyc.org The high molecular weight and trisubstituted nature of this compound are expected to contribute to its high thermal stability compared to simpler phenols. researchgate.net
| Material | Atmosphere | Key Decomposition Temperature(s) | Reference |
|---|---|---|---|
| Neat Phenolic Resin | Air | Fastest weight loss at ~494°C | nih.gov |
| Neat Phenolic Resin | Argon | Fastest weight loss at ~547°C | nih.gov |
| Bisphenol A Polycarbonate | Nitrogen | No weight loss up to 450°C; max degradation rate ~540°C | nih.gov |
Structure Activity Relationship Sar Studies and Design Principles for 2,4,6 Tris 1 Methyl 1 Phenylethyl Phenol
Correlating Molecular Structure with Observed Antioxidant and Stabilizing Activities
The primary function of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol as an antioxidant is to intercept and neutralize chain-propagating free radicals, thereby inhibiting oxidation processes. guidechem.com This is achieved through the classical mechanism of hydrogen atom transfer (HAT) from its phenolic hydroxyl (-OH) group. cmu.edunih.gov The ease of this donation and the stability of the resulting phenoxyl radical are the two determining factors of its antioxidant activity, both of which are dictated by its unique structure.
The molecule consists of a central phenol (B47542) ring substituted at the 2, 4, and 6 positions with bulky 1-methyl-1-phenylethyl groups. guidechem.comnih.gov This substitution pattern is critical for its function. The principal mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), which stabilizes the radical and terminates the oxidative cycle.
The key structural features influencing its activity are:
The Phenolic Hydroxyl Group: This group acts as the hydrogen donor, which is the fundamental requirement for a radical-trapping antioxidant. nih.gov
Steric Hindrance: The three large 1-methyl-1-phenylethyl substituents provide significant steric crowding around the hydroxyl group and the aromatic ring. cmu.eduresearchgate.net This steric shield serves two purposes: first, it stabilizes the phenoxyl radical formed after hydrogen donation, preventing it from participating in further undesirable reactions. researchgate.net Second, it enhances the compound's thermal stability, a crucial attribute for its application as a stabilizer in polymers and plastics that undergo high-temperature processing. guidechem.com
Hydrophobicity: The large, nonpolar substituents render the molecule highly lipophilic or hydrophobic. cymitquimica.com This property ensures its solubility and compatibility with organic media such as polymers, plastics, and lubricants where it is commonly used. guidechem.com
The combination of a reactive hydroxyl group and substantial steric shielding makes this compound an effective and persistent antioxidant, capable of functioning under demanding conditions like elevated temperatures. guidechem.com
Investigating the Influence of Substituent Type and Positional Isomerism on Performance
The type and position of substituents on the phenol ring are paramount in tuning antioxidant performance. For hindered phenolic antioxidants, a clear set of design principles has been established through extensive research.
Substituent Type: Electron-donating groups (EDGs), such as alkyl groups, are known to enhance antioxidant activity when attached to the phenol ring. researchgate.net The 1-methyl-1-phenylethyl group is a tertiary alkyl substituent attached to the ring. These groups increase the electron density on the aromatic ring through inductive and hyperconjugation effects. researchgate.net This enhanced electron density helps to weaken the phenolic O-H bond, lowering its Bond Dissociation Energy (BDE). A lower BDE facilitates the hydrogen atom donation to free radicals, thus increasing the rate and efficiency of antioxidant action. researchgate.net
Positional Isomerism: The placement of these substituents is not arbitrary. The antioxidant efficacy of substituents on the phenol ring generally follows the order: para > ortho >> meta. researchgate.net
Ortho and Para Positions (2, 4, 6): Substituents in these positions are most effective at stabilizing the phenoxyl radical through resonance and steric hindrance. researchgate.net The lone electron of the radical can be delocalized onto the substituents, increasing its stability.
Meta Positions (3, 5): Substituents at the meta positions have a much weaker influence on the O-H bond and cannot effectively stabilize the radical through resonance.
In this compound, the placement of the bulky groups at both ortho positions (2 and 6) and the para position (4) represents the optimal arrangement for a high-performance antioxidant. This tri-substitution pattern maximizes both the electronic (electron-donating) and steric (hindrance) effects, leading to a highly reactive yet stable antioxidant molecule. researchgate.net
Comparative Studies with Related Phenolic Compounds
To fully appreciate the design of this compound, it is useful to compare it with simpler, related structures.
The degree of substitution on the phenolic ring directly correlates with antioxidant performance. Generally, increasing the number of bulky, electron-donating alkyl groups at the ortho and para positions enhances antioxidant capacity. researchgate.netscienceopen.com
A qualitative comparison with analogous tert-butylated phenols, which are structurally similar and widely studied, illustrates this principle effectively.
| Compound | Number of Substituents | Positions | Relative Antioxidant Efficacy | Key Structural Features |
|---|---|---|---|---|
| Phenol | 0 | - | Low | Unsubstituted ring; resulting radical is not well-stabilized. |
| 4-tert-butylphenol | 1 (Mono) | para | Moderate | One EDG provides some radical stabilization. |
| 2,4-di-tert-butylphenol | 2 (Di) | ortho, para | High | Increased steric hindrance and electronic donation from two groups. |
| 2,4,6-tri-tert-butylphenol | 3 (Tri) | ortho, para, ortho | Very High | Maximum steric shielding and electronic stabilization from three groups. |
This trend demonstrates that a tri-substituted structure, like that of this compound, is designed for maximum antioxidant activity by providing comprehensive steric and electronic stabilization.
Alkyl Contribution (Methyl and Ethyl Backbone): The tertiary alkyl nature of the substituent is the primary source of the electron-donating inductive effect that weakens the O-H bond for faster reaction with radicals. researchgate.net This alkyl bulk is also the main contributor to the steric hindrance that protects the phenolic hydroxyl group and stabilizes the subsequent phenoxyl radical. cmu.edu
The distinct roles of these components are summarized below.
| Structural Component | Primary Contribution | Effect on Performance |
|---|---|---|
| Phenolic -OH Group | Reactivity | Acts as the hydrogen donor to neutralize free radicals. nih.gov |
| Alkyl Backbone of Substituent | Reactivity & Steric Hindrance | Donates electron density to weaken the O-H bond; provides steric shielding to stabilize the phenoxyl radical. cmu.eduresearchgate.net |
| Phenyl Rings on Substituent | Stability & Physical Properties | Increases molecular weight, thermal stability, and lipophilicity; reduces volatility. guidechem.comcymitquimica.com |
Environmental Behavior and Degradation Pathways of 2,4,6 Tris 1 Methyl 1 Phenylethyl Phenol in Academic Contexts
Biodegradation Research in Aqueous Environments
The biodegradation of phenolic compounds is a critical process for their removal from the environment. nih.gov Microorganisms, particularly bacteria, play a significant role in breaking down these organic pollutants. academicjournals.org
Assessment of Environmental Persistence in Water Systems
The environmental persistence of a chemical is influenced by its susceptibility to degradation processes. For phenolic compounds, biodegradation is a primary pathway for removal from water systems. nih.govcdc.gov The structure of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol, with its bulky substituent groups, suggests a higher degree of persistence compared to simpler phenols. This steric hindrance can impede microbial enzymatic action, potentially leading to slower degradation rates.
While specific long-term persistence data for this compound in various water systems is not extensively detailed in the provided search results, the general principles of phenolic compound biodegradation suggest that factors such as microbial population, nutrient availability, and water chemistry would significantly influence its half-life. For instance, the biodegradation of phenol (B47542) itself can range from less than a day in lake water to nine days in estuarine water. cdc.gov The complex structure of this compound likely extends these timeframes.
Analysis of Empirical Biodegradation Data for Phenolic Compounds
Empirical data from studies on various phenolic compounds provide insights into the potential biodegradation pathways of this compound. Bacteria such as Pseudomonas fluorescens have been shown to degrade phenol by cleaving the aromatic ring. nih.gov The degradation efficiency is often dependent on the concentration of the phenolic compound and the specific microbial strains present. nih.govresearchgate.net
For hindered phenols, the molecular weight and the nature of the substituent groups are crucial. researchgate.net Higher molecular weight and increased steric hindrance, as seen in this compound, generally correlate with reduced biodegradability. The degradation of such complex phenols often requires co-metabolism, where the presence of other organic substrates facilitates the breakdown of the target compound.
Table 1: Factors Influencing Phenol Biodegradation
| Factor | Influence on Biodegradation | Example |
| Microbial Species | Different species have varying enzymatic capabilities for degrading phenols. | Pseudomonas sp. and Acinetobacter sp. are known phenol degraders. academicjournals.org |
| Concentration | High concentrations can be toxic to microorganisms, inhibiting degradation. | Pseudomonas fluorescens PU1 effectively degrades phenol up to 1000 ppm. nih.gov |
| Co-substrates | The presence of other carbon sources can enhance biodegradation. | Succinic acid and glycine (B1666218) have been shown to be efficient co-substrates for phenol removal. academicjournals.org |
| Environmental Conditions | pH, temperature, and oxygen availability are critical parameters. | Optimal phenol degradation by Actinobacillus species occurs at pH 7 and 35-37°C. academicjournals.org |
Environmental Distribution and Partitioning Studies
The environmental fate of this compound is also governed by its physical and chemical properties, which determine its distribution between different environmental compartments like water and sediment.
Modeling of Inter-compartmental Transport (Water, Sediment)
Due to its likely lipophilic nature, this compound is expected to have a high affinity for organic matter in sediment and soil. cymitquimica.com Models of inter-tidal sediment transport show that the movement and deposition of chemicals are influenced by factors such as bathymetry, external forcing (like tides and currents), and the biological state of the sediment. nih.gov
The partitioning of phenolic compounds between water and sediment is a key process in their environmental distribution. For a compound like this compound, with its high molecular weight and hydrophobicity, it is anticipated to adsorb strongly to sediment particles. This partitioning behavior would reduce its concentration in the water column but could lead to its accumulation in benthic environments.
Application of Quantitative Structure-Activity Relationship (Q)SAR Models in Ecological Assessments
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the environmental fate and effects of chemicals when experimental data is limited. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. nih.gov
For ecological assessments of phenolic compounds, QSAR models can be used to estimate properties such as toxicity, bioaccumulation potential, and degradation rates. nih.gov The development of reliable QSAR models requires a robust dataset of chemicals with known properties. nih.gov For a specific compound like this compound, QSAR models could predict its Predicted No-Effect Concentration (PNEC), providing a benchmark for ecological risk assessment. nih.gov The accuracy of these predictions depends on the model's applicability domain and the quality of the input data.
Table 2: Key Parameters in QSAR Models for Ecological Assessment
| Parameter | Description | Relevance to this compound |
| Molecular Weight | The mass of a molecule. | The high molecular weight (448.6 g/mol ) suggests lower volatility and potentially lower bioavailability. nih.gov |
| Log P (Octanol-Water Partition Coefficient) | A measure of a chemical's hydrophobicity. | A high Log P value would indicate a tendency to partition into sediment and biota. |
| Molecular Descriptors | Numerical representations of a molecule's structure. | Autocorrelation, information index, and other descriptors are used to predict properties like PNEC. nih.gov |
| Toxicity Data | Experimental data on the adverse effects of a chemical. | Used to build and validate QSAR models for predicting the toxicity of related compounds. nih.gov |
Exploration of Bioactivity and Pharmacological Research Applications of 2,4,6 Tris 1 Methyl 1 Phenylethyl Phenol
Research into Anti-inflammatory Mechanisms
While direct and extensive research into the specific anti-inflammatory mechanisms of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol is still emerging, preliminary reports suggest its potential in this area. The compound has been noted to exhibit anti-inflammatory effects in the context of plant extracts. The broader family of phenolic compounds is well-documented for their anti-inflammatory properties, which are often attributed to their antioxidant capacity and their ability to modulate inflammatory pathways.
The anti-inflammatory action of phenolic compounds frequently involves the inhibition of key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Furthermore, phenolic compounds have been shown to interfere with the activation of transcription factors like NF-κB, a central regulator of the inflammatory response. This interference can lead to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.
For instance, studies on newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives, which share a substituted phenol (B47542) core with the subject compound, have demonstrated anti-inflammatory activity in rat models of paw edema. nih.gov These related compounds were also found to be effective scavengers of free radicals, suggesting that antioxidant activity may be a key component of their anti-inflammatory effects. nih.gov Given that this compound has been identified in plant species with traditional uses in treating inflammatory conditions, such as Prosopis africana, further investigation into its specific molecular targets within inflammatory cascades is a promising area for future research. semanticscholar.orgnih.gov
Investigations into Hypocholesterolemic Effects in Experimental Models
The potential for this compound to influence cholesterol levels has been suggested, with reports of hypocholesterolemic effects observed in studies involving plant extracts containing this compound. While specific studies on the isolated compound are limited, the broader class of phytochemicals, including various phenolic compounds found in plants like Prosopis africana, have been investigated for their impact on lipid metabolism.
Research on Prosopis africana, in which this compound has been detected, indicates that extracts from this plant can modulate lipid profiles. semanticscholar.orgresearchgate.net For example, administration of Prosopis extracts to rats has been shown to affect levels of total cholesterol and triglycerides. researchgate.net The mechanisms underlying the hypocholesterolemic effects of plant-derived phenolic compounds are multifaceted. They can include the inhibition of cholesterol absorption in the intestine, the modulation of enzymes involved in cholesterol synthesis and metabolism, and the enhancement of cholesterol excretion.
The structural characteristics of this compound, with its lipophilic phenylethyl groups, may facilitate interactions with cellular membranes and proteins involved in lipid transport and metabolism. However, without dedicated studies on the pure compound, its precise role and mechanism of action in cholesterol regulation remain speculative. Future research using experimental models would be necessary to elucidate its specific effects on cholesterol biosynthesis, uptake, and efflux pathways.
Studies on Anti-cancer Potential and Cellular Mechanisms (In Vitro Research)
The anti-cancer potential of phenolic compounds is a significant area of pharmacological research. While direct in vitro studies on this compound are not extensively reported, research on its close structural analogs provides valuable insights into its potential cellular and molecular mechanisms of action against cancer cells.
Analysis of Apoptosis Induction Pathways in Cancer Cell Lines (e.g., related analogs)
Research into analogs of this compound has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. These studies offer a strong indication of the potential mechanisms by which the target compound might exert anti-cancer effects.
One such analog, 4-Methyl-2,6-bis(1-phenylethyl)phenol , has been shown to exhibit potent anti-proliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), C6 glioma, HCT-15 (colon cancer), and LoVo (colon cancer). nih.govewha.ac.kr Treatment with this compound induced classic signs of apoptosis, such as morphological changes, the formation of apoptotic bodies, and nuclear fragmentation. nih.govewha.ac.kr Mechanistically, it was found to enhance the activation of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. nih.gov Furthermore, it led to a decrease in the protein level of the anti-apoptotic protein Bcl-2 and diminished the phosphorylation of Src and STAT3, which are involved in cell survival signaling pathways. nih.gov
Another related compound, 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol , also displayed anti-cancer activity by inducing apoptosis. nih.govkjpp.net It effectively reduced the proliferation of C6 glioma, MDA-MB-231, LoVo, and HCT-15 cells. nih.govkjpp.net This compound was observed to increase the levels of early apoptotic cells and promote the cleavage of caspase-3 and -9. nih.gov These findings strongly suggest that phenolic compounds with multiple phenylethyl substitutions can trigger apoptosis through both intrinsic and extrinsic pathways, making them promising candidates for further anti-cancer drug development. The general ability of phenolic compounds to induce apoptosis in cancer cells is well-established and often involves the modulation of pro- and anti-apoptotic proteins. nih.govnih.gov
Table 1: In Vitro Anti-cancer Activity of Analogs of this compound
| Compound | Cancer Cell Line | Observed Effects | Reference |
|---|---|---|---|
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | MDA-MB-231, C6 glioma, HCT-15, LoVo | Anti-proliferative activity, induction of apoptosis, activation of caspase-3 and -9, decreased Bcl-2 levels, reduced phosphorylation of Src and STAT3. | nih.gov, ewha.ac.kr |
| 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol | C6 glioma, MDA-MB-231, LoVo, HCT-15 | Diminished cell proliferation, induction of morphological changes consistent with apoptosis, increased levels of early apoptotic cells, increased levels of cleaved caspase-3 and -9. | nih.gov, kjpp.net |
| 2,4-bis(1-phenylethyl)-phenol | Breast Cancer Cells | Investigated as a potential therapeutic agent through the induction of apoptosis. | researchgate.net |
Identification and Characterization of Bioactive Compounds from Natural Sources via Advanced Analytical Techniques
Advanced analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in identifying and characterizing bioactive compounds from natural sources. Through such methods, this compound has been identified in at least one natural source.
A study utilizing GC-MS to analyze the bioactive compounds in the oil of Prosopis africana (African mesquite) identified the presence of 2,4,6-Tris(1-phenylethyl)phenol, albeit in minor quantities. Another related compound, 2,4-bis(1-phenylethyl)phenol , was identified in the oil of Prosopis africana at a concentration of 5.80%. semanticscholar.org This plant is known for its traditional medicinal uses, including for the treatment of various ailments. semanticscholar.orgnih.gov
Furthermore, phytochemical investigations of Clerodendrum thomsoniae, a plant used in traditional medicine for treating various diseases including cancer, have led to the isolation of 2,4-bis(1-phenylethyl)-phenol . researchgate.netsocfindoconservation.co.idrjpponline.org This compound, isolated from the aerial parts of the plant, has been investigated for its potential to induce apoptosis in breast cancer cells. researchgate.net The presence of these structurally related phenolic compounds in medicinal plants underscores the importance of natural products as a source of novel therapeutic agents.
Table 2: Natural Sources of this compound and Its Analogs
| Compound | Natural Source | Analytical Technique | Reference |
|---|---|---|---|
| 2,4,6-Tris(1-phenylethyl)phenol | Prosopis africana oil | Not specified in abstract | |
| 2,4-bis(1-phenylethyl)phenol | Prosopis africana oil | Gas Chromatography-Mass Spectrometry (GC-MS) | semanticscholar.org |
| 2,4-bis(1-phenylethyl)-phenol | Clerodendrum thomsoniae (aerial parts) | Not specified in abstract | researchgate.net |
Compound List
Q & A
Basic Research Questions
Q. How can 2,4,6-Tris(1-methyl-1-phenylethyl)phenol be identified and quantified in environmental samples using GC-MS?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical method. Key parameters include:
- Retention Time : 28.8–29.2 minutes under standard conditions .
- Mass Spectra Peaks : Dominant ions at m/z 342, 281, 252, 228, and 165, corresponding to fragmentation patterns of the branched alkylphenol structure .
- Calibration : Use solvent standards to establish linearity and detection limits. Matrix-matched calibration is recommended for environmental samples to account for interference .
Q. What are the common synthetic routes for this compound?
- Synthesis : Typically synthesized via Friedel-Crafts alkylation of phenol with α-methylstyrene or its derivatives. Critical parameters include:
- Catalyst : Acid catalysts (e.g., H₂SO₄ or AlCl₃) at 80–120°C.
- Stoichiometry : Excess α-methylstyrene ensures complete trisubstitution .
- Purification : Recrystallization from ethanol or column chromatography to remove mono-/di-substituted byproducts .
Advanced Research Questions
Q. What methodologies are recommended for assessing environmental persistence and degradation pathways in aquatic ecosystems?
- Approach :
- Persistence Studies : Use OECD 301/302 guidelines to evaluate biodegradability in water/sediment systems. Monitor via LC-MS/MS for parent compound and metabolites .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze degradation products (e.g., quinones or smaller phenolic fragments) using high-resolution MS .
- Ecotoxicity : Conduct acute/chronic toxicity tests with Daphnia magna or algae to establish NOEC/LOEC values. Current data gaps highlight the need for chronic exposure studies .
Q. How does the antioxidant mechanism of this compound compare to BHT or 2,4,6-TTBP?
- Mechanistic Analysis :
- Radical Scavenging : The sterically hindered phenolic groups donate hydrogen atoms to stabilize free radicals. Compared to BHT, the bulkier 1-methyl-1-phenylethyl substituents reduce oxidation rates but enhance thermal stability .
- Synergistic Effects : Evaluate with co-antioxidants (e.g., phosphites) using oxygen uptake assays (ASTM D3895). Activation energy (Ea) for oxidation inhibition can be derived from Arrhenius plots .
- Structural Comparisons : 2,4,6-TTBP (tert-butyl substituents) exhibits higher volatility but lower lipid solubility than this compound, impacting environmental partitioning .
Q. What are the regulatory challenges and data gaps under frameworks like TSCA?
- Regulatory Context :
- PBT Profiling : While not currently listed as a PBT (persistent, bioaccumulative, toxic), structural analogs like 2,4,6-TTBP are regulated under TSCA §6(h) due to bioaccumulation potential. Proactive testing is advised .
- Data Requirements : EPA mandates ecotoxicity data (e.g., fish LC₅₀, Daphnia EC₅₀) and endocrine disruption screening (EDSP Tier 1 assays) for priority review .
- Analytical Standards : Lack of certified reference materials complicates environmental monitoring. Collaborate with NIST or ISO-certified labs to validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
